molecular formula C25H22N2O2 B4084352 1-Benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile

1-Benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile

Cat. No.: B4084352
M. Wt: 382.5 g/mol
InChI Key: VOYNLLXRWSXVAE-UHFFFAOYSA-N
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Description

1-Benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s) This particular compound features a pyrrolidine ring, which is a five-membered ring containing nitrogen

Preparation Methods

The synthesis of 1-Benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile can be achieved through several synthetic routes

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

1-Benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases, which are enzymes involved in the breakdown of proteins. This inhibition can result in the modulation of cellular processes and pathways, ultimately leading to its therapeutic effects .

Comparison with Similar Compounds

1-Benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in the functional groups attached to the ring. Examples include pyrrolizines and pyrrolidine-2-one.

    Benzyl derivatives: Compounds that contain the benzyl group but differ in the other functional groups present. Examples include benzyl alcohol and benzyl chloride.

    Phenylmethoxy derivatives: Compounds that contain the phenylmethoxy group but differ in the other functional groups present. .

Properties

IUPAC Name

1-benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c26-19-25(16-15-24(28)27(25)17-20-9-3-1-4-10-20)22-13-7-8-14-23(22)29-18-21-11-5-2-6-12-21/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYNLLXRWSXVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1=O)CC2=CC=CC=C2)(C#N)C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
1-Benzyl-5-oxo-2-(2-phenylmethoxyphenyl)pyrrolidine-2-carbonitrile

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